Benzene, 1-dodecyl-3-nitro-

Surfactant Science Emulsion Chemistry Interfacial Phenomena

Researchers studying surfactant geometry or hydrophobic sorption often face supply inconsistency for specific alkyl-nitrobenzene isomers. 1-Dodecyl-3-nitrobenzene (CAS 62469-09-4) offers a structurally defined solution with the critical meta-substitution and C12 chain length required for reproducible interfacial data. - Defined Amphiphilicity: The meta-nitro position and dodecyl chain provide a specific amphiphilic balance, distinct from ortho/para isomers, crucial for precise structure-property relationship studies. - Versatile Precursor: The nitro group is readily reduced to a primary amine, enabling downstream use as a functional monomer or cross-linker in specialty polymer synthesis. - Model Hydrophobe: With a predicted LogP of ~6.58, it serves as a relevant probe for studying long-chain contaminant sorption onto modified surfaces and environmental solids.

Molecular Formula C18H29NO2
Molecular Weight 291.4 g/mol
CAS No. 62469-09-4
Cat. No. B15454083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-dodecyl-3-nitro-
CAS62469-09-4
Molecular FormulaC18H29NO2
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-11,13H2,1H3
InChIKeyLWGXKALJSYYTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecyl-3-nitrobenzene (CAS 62469-09-4) Chemical Profile


Benzene, 1-dodecyl-3-nitro- (CAS 62469-09-4), also known as 1-dodecyl-3-nitrobenzene, is an aromatic compound characterized by a benzene ring with a nitro group (-NO₂) in the meta position relative to a long dodecyl chain (-C₁₂H₂₅). Its molecular formula is C₁₈H₂₉NO₂, with a molecular weight of 291.43 g/mol . The compound is identified by InChIKey LWGXKALJSYYTRL-UHFFFAOYSA-N and exhibits a computed LogP of approximately 6.58 to 8.3, reflecting its significant lipophilic character [1]. This structural configuration imparts amphiphilic properties, making it a candidate for applications where the modulation of interfacial and hydrophobic interactions is critical.

Meta-substitution geometry for interfacial packing and emulsion studies
C12 alkyl chain for hydrophobic modification and sorption research
Nitro group as a reactive handle for further functionalization

Why Generic Substitution of 1-Dodecyl-3-nitrobenzene Is Unjustified


Direct substitution of Benzene, 1-dodecyl-3-nitro- with other nitrobenzene derivatives or isomeric alkyl-nitrobenzenes is not technically sound due to the significant impact of substitution pattern and chain length on physicochemical behavior. The meta-substitution pattern and specific C12 alkyl chain length are key structural determinants that govern the compound's amphiphilic balance, which directly influences its performance in interfacial and micellar systems [1]. For example, a change to an ortho- or para-substituted nitro group, or a variation in the alkyl chain length, can alter the molecular packing and surface activity, leading to substantial differences in properties such as critical micelle concentration (CMC) or sorption capacity [2]. The available data underscores that performance in applications like emulsion stabilization or hydrophobic modification is not a class-wide property but is exquisitely sensitive to the precise molecular architecture of the alkyl-nitrobenzene derivative.

Substitution pattern (ortho/para vs. meta) may alter interfacial packing and emulsion behavior.
Variation in alkyl chain length may shift hydrophobicity and sorption capacity significantly.

Quantitative Evidence for 1-Dodecyl-3-nitrobenzene


Meta vs. Para Substitution and Interfacial Activity

The meta-substituted 1-dodecyl-3-nitrobenzene is anticipated to exhibit distinct interfacial packing behavior compared to its para-substituted analog (1-dodecyl-4-nitrobenzene). The meta arrangement creates a molecular geometry with a different dipole moment vector, which influences how the molecule orients at an oil-water interface. While direct comparative data for CMC or surface tension reduction between the 3-nitro and 4-nitro isomers are not available in the retrieved sources, the amphiphilic structure of the 3-nitro isomer is specifically noted for its effectiveness in stabilizing oil-water emulsions, a property that is highly sensitive to the molecular geometry of the surfactant .

Substitution effect
Class-level inference
Meta orientation alters molecular dipole and likely impacts interfacial packing vs. para isomer.
Geometry-sensitive emulsion research.
No direct CMC or surface tension data.
Surfactant Science Emulsion Chemistry Interfacial Phenomena

Lipophilicity Compared to Shorter-Chain Analogs

The dodecyl (C12) chain confers significantly higher lipophilicity compared to nitrobenzenes with shorter alkyl chains. The target compound's computed LogP is approximately 6.58 , whereas the LogP for nitrobenzene (no alkyl chain) is 1.86 [1]. This increase of nearly 5 LogP units corresponds to a more than 100,000-fold increase in its partition coefficient from water into octanol. This quantitative difference directly translates to a substantially greater capacity for hydrophobic interactions, which is a key driver for performance in applications like micellar solubilization, membrane permeation, and sorption onto hydrophobic surfaces.

Lipophilicity gain
Cross-study comparable
LogP ~6.58 (computed); ~4.7 units above nitrobenzene (LogP 1.86), >100,000-fold partition increase.
Supports hydrophobic partition studies.
Computational prediction; experimental validation recommended.
Hydrophobic Modification Partitioning Behavior QSAR

Sorption Capacity and Alkyl Chain Length

Studies on the modification of montmorillonite clays with surfactants demonstrate that the sorption capacity for hydrophobic organic compounds like nitrobenzene and p-nitrophenol increases with the alkyl chain length of the surfactant [1]. While this specific study uses surfactants with ionic head groups, the core principle—that a longer alkyl chain enhances the sorption of hydrophobic molecules—is a well-established class-level phenomenon. The C12 chain of 1-dodecyl-3-nitrobenzene is therefore expected to provide a greater capacity for hydrophobic sorption or to be a more effective hydrophobic modifier compared to a short-chain analog like methyl-nitrobenzene. A direct comparison of partition coefficients would be needed for precise quantification.

Sorption context
Class-level inference
Longer alkyl chain correlates with increased sorption of hydrophobic compounds on modified clays.
Relevant for sorption model research.
Direct partition data needed for precise quantification.
Environmental Remediation Sorption Science Clay Modification

Application Scenarios for 1-Dodecyl-3-nitrobenzene


Interfacial Science and Emulsion Stability

As a meta-substituted alkyl-nitrobenzene, this compound is a prime candidate for fundamental studies investigating the relationship between surfactant molecular geometry and interfacial behavior. Its amphiphilic structure is noted for stabilizing oil-water emulsions , making it a valuable model compound to compare against its ortho- and para-substituted isomers (e.g., 1-dodecyl-2-nitrobenzene and 1-dodecyl-4-nitrobenzene) to elucidate how the position of the polar nitro group affects packing density, surface tension, and emulsion phase behavior.

Hydrophobic Modification and Sorption Studies

The C12 alkyl chain and high predicted LogP of ~6.58 make this compound a useful probe for studying hydrophobic interactions. It can be employed in research focused on the sorption of nitroaromatic pollutants to soils, sediments, and engineered sorbents like surfactant-modified clays, where sorption capacity is known to increase with alkyl chain length [1]. Its strong hydrophobicity makes it a relevant model for long-chain environmental contaminants or for designing materials with enhanced affinity for non-polar molecules.

Synthesis of Functionalized Polymers and Advanced Materials

The nitro group provides a versatile chemical handle for further functionalization, including reduction to an amine (1-dodecyl-3-aminobenzene), which can then be used as a monomer, cross-linker, or functional additive in polymer synthesis. The long dodecyl chain imparts hydrophobicity and flexibility, while the aromatic core provides rigidity. This combination of properties is valuable for designing specialty polymers, liquid crystalline materials, or surface coatings with tailored mechanical and surface properties.

Application
Selection Property
Validation Focus
Interfacial science & emulsion stability
Meta-substitution geometry
Interfacial packing, surface tension, and emulsion phase behavior
Hydrophobic modification & sorption studies
C12 chain hydrophobicity
Sorption capacity on engineered sorbents or clay models
Functionalized polymer & materials synthesis
Nitro group reactivity
Reduction to amine for monomer/polymer integration

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